molecular formula C18H26N2O3S B4984479 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE

1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4984479
M. Wt: 350.5 g/mol
InChI Key: WZARNQWBFOEURI-UHFFFAOYSA-N
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Description

1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the cyclohexenylmethyl group: This step involves the alkylation of the piperazine ring with a cyclohexenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield a sulfone, while reduction with LiAlH4 would yield a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as receptors, enzymes, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE is unique due to its specific combination of functional groups, which can impart distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-23-17-7-9-18(10-8-17)24(21,22)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-3,7-10,16H,4-6,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZARNQWBFOEURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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